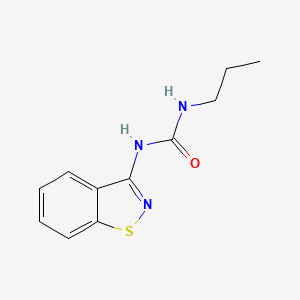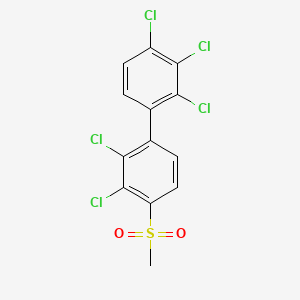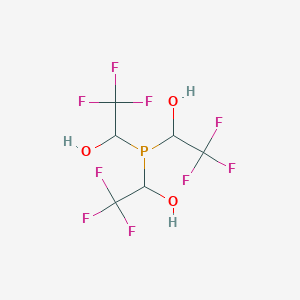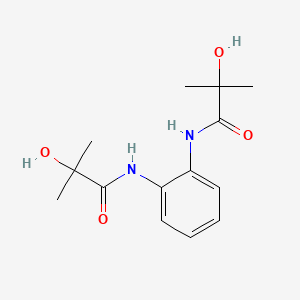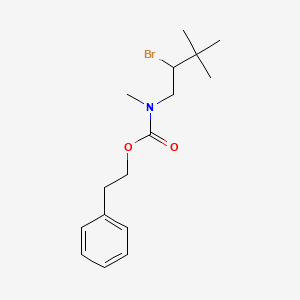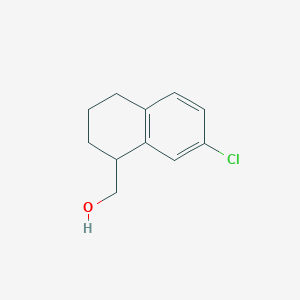![molecular formula C11H15ClO B14325015 2-[(Chloromethoxy)methyl]-1,3,5-trimethylbenzene CAS No. 109755-77-3](/img/structure/B14325015.png)
2-[(Chloromethoxy)methyl]-1,3,5-trimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Chloromethoxy)methyl]-1,3,5-trimethylbenzene is an organic compound with a benzene ring substituted with three methyl groups and a chloromethoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Chloromethoxy)methyl]-1,3,5-trimethylbenzene typically involves the reaction of 1,3,5-trimethylbenzene with chloromethyl methyl ether in the presence of a Lewis acid catalyst. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(Chloromethoxy)methyl]-1,3,5-trimethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethoxy group can be substituted with other nucleophiles.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The chloromethoxy group can be reduced to a hydroxymethyl group.
Common Reagents and Conditions
Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products
Substitution: Products include various ethers and alcohols.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and alkanes.
Scientific Research Applications
2-[(Chloromethoxy)methyl]-1,3,5-trimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for alcohols.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(Chloromethoxy)methyl]-1,3,5-trimethylbenzene involves its interaction with various molecular targets. The chloromethoxy group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Chloromethyl methyl ether: Similar in structure but lacks the benzene ring.
2-(Chloromethoxy)ethyltrimethylsilane: Contains a trimethylsilyl group instead of a benzene ring
Uniqueness
2-[(Chloromethoxy)methyl]-1,3,5-trimethylbenzene is unique due to its combination of a benzene ring with a chloromethoxy methyl group. This structure imparts specific chemical properties, making it valuable in various applications.
Properties
CAS No. |
109755-77-3 |
|---|---|
Molecular Formula |
C11H15ClO |
Molecular Weight |
198.69 g/mol |
IUPAC Name |
2-(chloromethoxymethyl)-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C11H15ClO/c1-8-4-9(2)11(6-13-7-12)10(3)5-8/h4-5H,6-7H2,1-3H3 |
InChI Key |
UCDUBCIQQSOYTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)COCCl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Hydroxy-3-methoxy-11-oxo-1,6-dipropyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14324942.png)
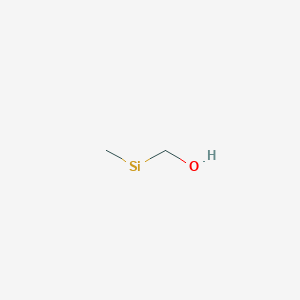
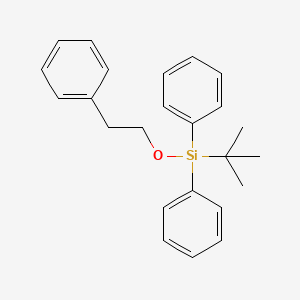
methyl}benzamide](/img/structure/B14324963.png)


